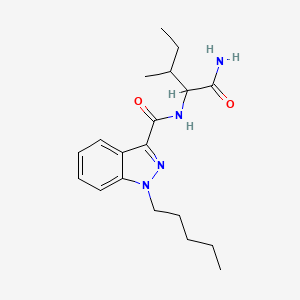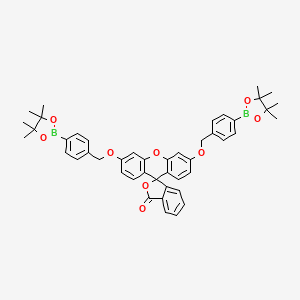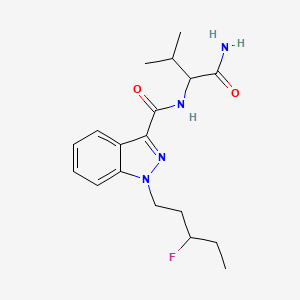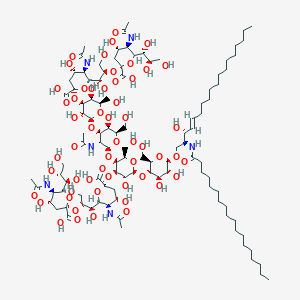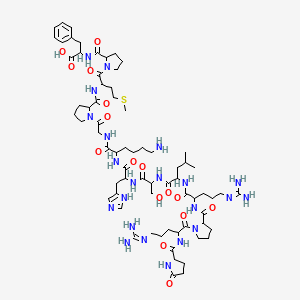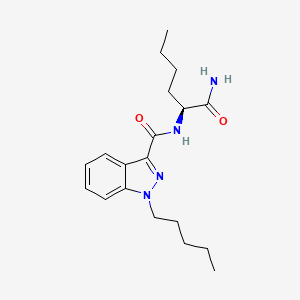
ADB-PINACA isomer 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ADB-PINACA isomer 3 is a synthetic cannabinoid that is a regioisomer of ADB-PINACA. Synthetic cannabinoids are designed to mimic the effects of Δ9-tetrahydrocannabinol, the main psychoactive constituent of cannabis. This compound has been identified in some herbal products and is intended for forensic and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ADB-PINACA isomer 3 involves the combination of a 1-amino-3,3-dimethyl-1-oxobutan-2-yl group with a 1-pentyl-1H-indazole-3-carboxamide group. The reaction typically involves the use of reagents such as tert-butylamine and pentylindazole-3-carboxylic acid. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research and forensic applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the compound’s potent effects.
Análisis De Reacciones Químicas
Types of Reactions
ADB-PINACA isomer 3 undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound include hydroxylated derivatives, ketones, and substituted indazole derivatives. These products are often analyzed using techniques like gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy .
Aplicaciones Científicas De Investigación
ADB-PINACA isomer 3 is primarily used in forensic and research applications. Its potent effects on the cannabinoid receptors make it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. In forensic science, this compound is used as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples .
Mecanismo De Acción
ADB-PINACA isomer 3 exerts its effects by acting as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, mood, and appetite. The binding of this compound to these receptors leads to the activation of intracellular signaling pathways, resulting in the modulation of neurotransmitter release and other cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
AB-PINACA: This compound is similar to ADB-PINACA but differs by the replacement of the tert-butyl group with an isopropyl group.
5F-ADB-PINACA: This compound is a fluorinated analog of ADB-PINACA, with a fluorine atom replacing one of the hydrogen atoms on the pentyl chain.
ADB-FUBINACA: This compound incorporates a fluorobenzyl group instead of the pentyl group found in ADB-PINACA.
Uniqueness
ADB-PINACA isomer 3 is unique due to its specific regioisomeric structure, which can result in different pharmacological properties compared to its isomers and analogs. This uniqueness makes it a valuable compound for research and forensic applications, as it allows for the study of structure-activity relationships and the development of analytical methods for synthetic cannabinoids .
Propiedades
Número CAS |
2365470-97-7 |
|---|---|
Fórmula molecular |
C19H28N4O2 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
N-[(2S)-1-amino-1-oxohexan-2-yl]-1-pentylindazole-3-carboxamide |
InChI |
InChI=1S/C19H28N4O2/c1-3-5-9-13-23-16-12-8-7-10-14(16)17(22-23)19(25)21-15(18(20)24)11-6-4-2/h7-8,10,12,15H,3-6,9,11,13H2,1-2H3,(H2,20,24)(H,21,25)/t15-/m0/s1 |
Clave InChI |
BIAATZFCIKCULE-HNNXBMFYSA-N |
SMILES isomérico |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](CCCC)C(=O)N |
SMILES canónico |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(CCCC)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



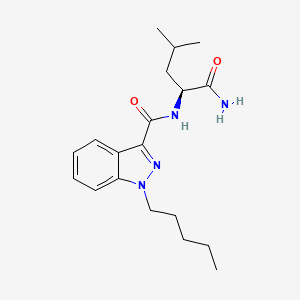
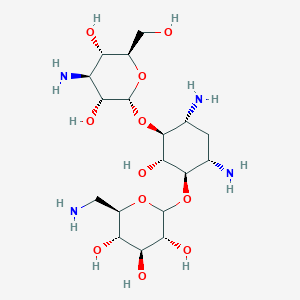
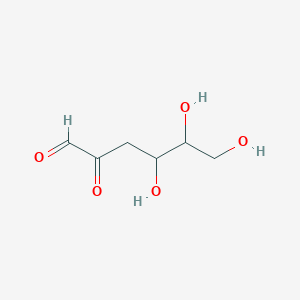

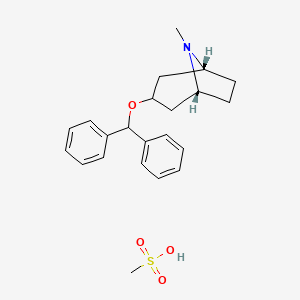
![tetrasodium;(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxylato-4-hydroxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-4-hydroxyoxane-2-carboxylate](/img/structure/B10765816.png)
